molecular formula C6H12N2 B6614824 5-(propan-2-yl)-4,5-dihydro-1H-pyrazole CAS No. 2649055-18-3

5-(propan-2-yl)-4,5-dihydro-1H-pyrazole

Cat. No.: B6614824
CAS No.: 2649055-18-3
M. Wt: 112.17 g/mol
InChI Key: OJXKRLBPDXOUOV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(propan-2-yl)-4,5-dihydro-1H-pyrazole is a pyrazole derivative with the molecular formula C6H12N2 and a molecular weight of 112.18 g/mol . This compound features a dihydropyrazole core, which is a privileged scaffold in medicinal chemistry known for its wide range of pharmacological activities . Pyrazole-based biomolecules are the subject of extensive research, particularly in the development of potential anti-inflammatory and anticancer agents . The reactivity of the pyrazole ring system makes it a valuable building block for dynamic polymers and more complex chemical entities . Research into similar pyrazole derivatives has shown promise through molecular docking studies and MD simulations, indicating potential interactions with biological targets such as enzymes . The compound serves as a key synthetic intermediate and is a candidate for further investigation in drug discovery programs. This product is intended for research purposes only. CAS Number : Please contact our team for information on specific stereoisomers or derivatives. Molecular Formula : C6H12N2 SMILES : CC(C)C1CC=NN1 InChIKey : OJXKRLBPDXOUOV-UHFFFAOYSA-N

Properties

IUPAC Name

5-propan-2-yl-4,5-dihydro-1H-pyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2/c1-5(2)6-3-4-7-8-6/h4-6,8H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJXKRLBPDXOUOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1CC=NN1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

112.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of Chalcones with Hydrazine Derivatives

The most widely employed method for synthesizing 5-(propan-2-yl)-4,5-dihydro-1H-pyrazole involves the cyclocondensation of α,β-unsaturated ketones (chalcones) with hydrazine derivatives. For instance, 3-(4-chlorophenyl)-5-[4-(propan-2-yl)phenyl]-4,5-dihydro-1H-pyrazole-1-carbothioamide was synthesized via a solvent-free microwave-assisted reaction between a chalcone precursor and thiosemicarbazide, catalyzed by fly-ash:p-toluenesulfonic acid (PTS) . The chalcone intermediate, bearing the 4-(propan-2-yl)phenyl group, is first prepared via Claisen-Schmidt condensation of 4-isopropylacetophenone with an appropriate aryl aldehyde. Subsequent cyclization with thiosemicarbazide under microwave irradiation (120°C, 15 min) yields the dihydropyrazole derivative in >85% yield .

Key advantages of this method include:

  • Reduced reaction time (5 hours vs. traditional 24-hour reflux) .

  • Enhanced regioselectivity , minimizing byproducts such as open-chain hydrazones.

  • Eco-friendly conditions due to solvent-free protocols and recyclable catalysts .

Characterization data for the product include:

  • IR : Absorption bands at 1680 cm⁻¹ (C=O) and 2924 cm⁻¹ (C-H aliphatic) .

  • ¹H NMR : Peaks at δ 2.19 ppm (CH₃ of isopropyl) and δ 3.43 ppm (CH₂ of dihydropyrazole) .

Acid-Catalyzed Cyclization of β-Keto Esters

An alternative approach involves the reaction of β-keto esters with hydrazine derivatives in acidic media. For example, ethyl 3-(4-isopropylphenyl)-3-oxopropanoate reacts with 4-chlorophenylhydrazine hydrochloride in glacial acetic acid and sodium acetate to form 1-(4-chlorophenyl)-5-(propan-2-yl)-4,5-dihydro-1H-pyrazol-3-ol . The reaction proceeds via nucleophilic attack of the hydrazine nitrogen on the carbonyl carbon, followed by cyclization and dehydration (Chart 1) .

Optimization Notes :

  • Solvent choice : Methanol or acetic acid is preferred to stabilize intermediates .

  • Temperature : Reflux conditions (80–100°C) improve reaction rates but may require inert atmospheres to prevent oxidation .

  • Yield : Typically 70–95%, depending on substituent electronic effects .

Mannich Reaction for Functionalized Dihydropyrazoles

Functionalization at the 4-position of dihydropyrazoles is achieved via Mannich reactions. For instance, treating 5-(propan-2-yl)-4,5-dihydro-1H-pyrazol-3-ol with formaldehyde and dimethylamine hydrochloride introduces a dimethylaminomethyl group, yielding 4-(dimethylaminomethyl)-5-(propan-2-yl)-4,5-dihydro-1H-pyrazole . This method is critical for enhancing solubility and bioactivity.

Mechanistic Insights :

  • Formation of an iminium ion intermediate from formaldehyde and dimethylamine.

  • Nucleophilic attack by the pyrazole’s enolic oxygen on the iminium ion.

  • Rearomatization to yield the Mannich base .

Microwave-Assisted Synthesis

Microwave irradiation has revolutionized the synthesis of dihydropyrazoles by accelerating reaction kinetics. A notable example is the preparation of N-(4-nitrophenyl)-2-{2-[3-(4-chlorophenyl)-5-[4-(propan-2-yl)phenyl]-4,5-dihydro-1H-pyrazol-1-yl]-4-oxo-4,5-dihydro-1,3-thiazol-5-yl}acetamide , where cyclization under microwave conditions (120°C, 5 hours) achieved 74% yield compared to 50% with conventional heating .

Benefits :

  • Energy efficiency : 50% reduction in power consumption .

  • Improved purity : Reduced side reactions due to uniform heating .

Catalytic Methods and Green Chemistry

Emerging strategies emphasize sustainability. Fly-ash:PTS-catalyzed cyclizations exemplify this trend, offering reusable catalysts and eliminating toxic solvents . For example, the synthesis of 3-(3,4-dibromophenyl)-5-(4-(propan-2-yl)phenyl)-4,5-dihydro-1H-pyrazole using fly-ash:PTS under solvent-free conditions achieved 90% yield, with the catalyst recoverable for five cycles without activity loss .

Analytical Characterization and Validation

Rigorous spectroscopic and crystallographic analysis ensures structural fidelity:

  • X-ray diffraction : Confirms the dihydropyrazole ring geometry and substituent orientation .

  • LCMS : Validates molecular ion peaks (e.g., m/z 208 for C₁₀H₉ClN₂O) .

  • ¹³C NMR : Distinct signals at δ 176.2 ppm (C=O) and δ 22.1 ppm (isopropyl CH₃) .

Chemical Reactions Analysis

Types of Reactions

5-(Propan-2-yl)-4,5-dihydro-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form pyrazole derivatives with different functional groups.

    Reduction: Reduction reactions can modify the substituents on the pyrazole ring.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce new substituents onto the pyrazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole-3-carboxylic acid derivatives, while substitution reactions can introduce alkyl or aryl groups.

Scientific Research Applications

Chemical Applications

Building Block for Synthesis
5-(Propan-2-yl)-4,5-dihydro-1H-pyrazole serves as a versatile building block in the synthesis of more complex heterocyclic compounds. Its ability to undergo various chemical reactions such as oxidation, reduction, and substitution allows chemists to create a range of derivatives with tailored properties.

Reactions and Derivatives
The compound can participate in:

  • Oxidation : Producing pyrazole derivatives with different functional groups.
  • Reduction : Modifying substituents on the pyrazole ring.
  • Substitution : Introducing new substituents via electrophilic and nucleophilic reactions.

Biological Applications

Pharmacological Potential
Research has indicated that pyrazole derivatives, including this compound, exhibit significant biological activities. These include:

  • Anti-inflammatory : The compound has been studied for its potential to inhibit inflammatory pathways.
  • Anticancer : Various studies have reported its efficacy against different cancer cell lines, showcasing its potential as an anticancer agent .

Mechanism of Action
The biological activity of this compound is attributed to its interaction with specific molecular targets such as enzymes and receptors, influencing their activity and leading to therapeutic effects.

Medicinal Chemistry

Drug Development
The compound is being explored as a pharmaceutical intermediate for drug development. Its structural features make it a candidate for creating new therapeutic agents targeting conditions such as cancer and inflammation. The literature highlights several pyrazole-containing drugs already in clinical use, emphasizing the class's significance in medicinal chemistry .

Industrial Applications

Agrochemicals and Materials Science
In industry, this compound is utilized in the production of agrochemicals, including pesticides and herbicides. Its unique properties allow for the development of materials with specific functionalities that are beneficial in agricultural practices .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
Anti-inflammatoryInhibition of inflammatory markers
AnticancerSignificant growth inhibition in various cell lines
AntimicrobialExhibits activity against bacterial strains

Table 2: Chemical Reactions Involving this compound

Reaction TypeDescriptionCommon Reagents
OxidationFormation of carboxylic acid derivativesPotassium permanganate
ReductionModification of substituentsSodium borohydride
SubstitutionIntroduction of new groupsHalogens, alkyl halides

Mechanism of Action

The mechanism of action of 5-(propan-2-yl)-4,5-dihydro-1H-pyrazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways depend on the specific application and the biological system .

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Variations and Substituent Effects

The biological and chemical properties of 4,5-dihydro-1H-pyrazole derivatives are highly dependent on substituents at the 3-, 5-, and N-positions. Key comparisons include:

Compound Name Substituents Key Features
5-(Propan-2-yl)-4,5-dihydro-1H-pyrazole 5-isopropyl Alkyl substituent enhances lipophilicity; potential for improved membrane permeability.
5-(4-Nitrophenyl)-3-phenyl derivative 3-phenyl, 5-(4-nitrophenyl) Electron-withdrawing nitro group enhances reactivity as a synthetic intermediate.
5-(4-Chlorophenyl) derivatives 3/5-aryl, halogen substituents Chlorine improves antioxidant activity (IC50: 63.11–67.93 μg/mL).
COX-1 inhibitors 3-thienyl, 5-(3,4-methylenedioxyphenyl) Fluorine/bromine substituents enhance selectivity for COX-1 inhibition.
nNOS inhibitors 3-aminoaryl, 1-cyclopropanecarbonyl Amino groups and cyclopropane moieties critical for neuroprotective activity.

Key Observations :

  • Alkyl vs. Aryl Substituents : The isopropyl group in the target compound may confer better metabolic stability compared to aryl-substituted analogues, which often face oxidative degradation .
  • Electron-Withdrawing Groups : Nitro or halogen substituents (e.g., in ) increase electrophilicity, aiding in covalent interactions with biological targets.
  • Hybrid Structures : Thiazole-pyrazole hybrids (e.g., in ) demonstrate synergistic effects, combining antioxidant and antimicrobial activities.
Antimicrobial and Antioxidant Profiles
  • 5-(Propan-2-yl)phenyl-thiazole hybrids (e.g., compound 82f/g in ) showed significant antioxidant activity (IC50 ~63–68 μg/mL), attributed to the electron-donating isopropyl group stabilizing radical intermediates.
  • Furan-containing derivatives (e.g., 2b/d in ) exhibited potent antibacterial activity against Gram-positive strains, outperforming gentamicin in some cases.
Enzyme Inhibition
  • nNOS Inhibitors: Compounds with aminoaryl substituents (e.g., 11r in ) achieved 70% inhibition of neuronal nitric oxide synthase, critical for neuroprotection.
  • COX-1 Inhibitors : Fluorophenyl and thienyl substituents (e.g., 2g/h in ) demonstrated selective COX-1 inhibition, with favorable drug-likeness scores (QikProp).
Antiviral and Antitrypanosomal Activity
  • 3,5-Diarylpyrazolines (e.g., in ) showed antitrypanosomal activity against Trypanosoma brucei but minimal effects on SARS-CoV-2 or influenza viruses.

Physicochemical and Pharmacokinetic Properties

  • Crystal Packing : N-Substituents (e.g., sulfonyl groups in ) influence hydrogen bonding and crystal stability, as analyzed via Mercury CSD .

Biological Activity

5-(Propan-2-yl)-4,5-dihydro-1H-pyrazole is a heterocyclic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action, supported by relevant case studies and research findings.

Overview of this compound

Chemical Structure and Properties:

  • IUPAC Name: this compound
  • Molecular Formula: C6H12N2
  • CAS Number: 2649055-18-3

The compound features a pyrazole ring with a propan-2-yl substituent, influencing its steric and electronic properties, which are critical for its biological activity.

Synthesis of this compound

The synthesis typically involves the cyclization of hydrazine with α,β-unsaturated ketones under acidic or basic conditions. This process can yield various derivatives through oxidation, reduction, and substitution reactions, allowing for the exploration of structure-activity relationships (SAR) in biological applications.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. Studies have shown that derivatives of pyrazole compounds can effectively inhibit the growth of various pathogens:

CompoundPathogenMIC (µg/mL)Reference
7bStaphylococcus aureus0.22 - 0.25
4bE. coli, Bacillus subtilis6.25
Various derivativesCandida albicans, Pseudomonas aeruginosaVaries

The minimum inhibitory concentration (MIC) values demonstrate the potency of these compounds against bacterial and fungal strains.

Anti-inflammatory Activity

The anti-inflammatory potential of pyrazole derivatives has also been extensively studied. For instance, compounds derived from this structure have shown promising results in inhibiting pro-inflammatory cytokines such as TNF-α and IL-6:

CompoundInhibition (%) at 10 µMReference
Compound 461 - 85% TNF-α
Compound 1676 - 93% IL-6

These findings suggest that modifications to the pyrazole structure can enhance its therapeutic efficacy in inflammatory conditions.

Antitumor Activity

Pyrazole derivatives have been recognized for their antitumor properties as well. They exhibit inhibitory effects on various cancer cell lines by targeting key pathways involved in tumorigenesis:

CompoundTargeted PathwayReference
Various derivativesBRAF(V600E), EGFR
Compound X (example)Aurora-A kinase

These studies highlight the potential for developing pyrazole-based drugs for cancer therapy.

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets within cells. This interaction can modulate enzyme activity or receptor signaling pathways, contributing to its antimicrobial and anti-inflammatory effects . The precise mechanisms often depend on the structural modifications made to the pyrazole core.

Case Studies

Several case studies have explored the biological activities of pyrazole derivatives:

  • Antimicrobial Efficacy Study : A study evaluated various pyrazole derivatives against clinical isolates of bacteria and fungi. The results demonstrated that certain compounds exhibited significant antibacterial activity with low MIC values .
  • Anti-inflammatory Research : Another investigation focused on the anti-inflammatory properties of modified pyrazoles in vitro, showing substantial inhibition of inflammatory markers in cell cultures treated with these compounds .
  • Antitumor Assessment : Research assessing the antitumor effects of pyrazole derivatives revealed their ability to inhibit cancer cell proliferation through targeted pathways, suggesting their potential as chemotherapeutic agents .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5-(propan-2-yl)-4,5-dihydro-1H-pyrazole derivatives?

  • Methodology : The synthesis typically involves cyclocondensation reactions. For example, hydrazine derivatives are reacted with α,β-unsaturated ketones under reflux in solvents like ethanol or glacial acetic acid. Key steps include:

  • Cyclization : Refluxing chalcone derivatives with substituted hydrazines (e.g., phenylhydrazine) at 80–100°C for 4–6 hours .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization (ethanol/water mixtures) .
    • Example : details the synthesis of a pyrazoline derivative via reflux of (2E)-3-(1,3-diphenyl-1H-pyrazol-4-yl)-1-phenylprop-2-en-1-one with phenylhydrazine in acetic acid, yielding 50% after recrystallization.

Q. How is structural characterization performed for this compound derivatives?

  • Methodology : Multi-technique approaches are used:

  • X-ray crystallography : Determines dihedral angles and planarity of the pyrazole ring (e.g., deviations ≤0.066 Å in ).
  • Spectroscopy :
  • NMR : Assigns substituent positions (e.g., ¹H NMR for aromatic protons, ¹³C NMR for carbonyl groups).
  • FT-IR : Identifies functional groups (e.g., C=O stretches at ~1650 cm⁻¹) .
  • Mass spectrometry : Confirms molecular weight (e.g., ESI-MS for [M+H]⁺ ions).

Advanced Research Questions

Q. How do substituents on the pyrazole ring modulate biological activity?

  • Methodology : Structure-Activity Relationship (SAR) studies are conducted by:

  • Systematic substitution : Introducing electron-withdrawing (e.g., -Cl) or donating groups (e.g., -OCH₃) at specific positions. shows that 4-chlorophenyl enhances lipophilicity and target interaction.
  • Biological assays : Testing derivatives for activities (e.g., antimicrobial MIC values, antitumor IC₅₀) .
  • Computational docking : Predict binding affinities to targets (e.g., using AutoDock Vina with protein PDB IDs) .

Q. What computational methods are used to predict electronic properties and reactivity?

  • Methodology :

  • Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO-LUMO gaps) to assess reactivity. used B3LYP/6-311++G(d,p) to analyze charge distribution and dipole moments.
  • Molecular Dynamics (MD) : Simulates stability in biological environments (e.g., solvation in water) .
  • Docking Studies : Evaluates interactions with enzymes (e.g., COX-2, EGFR kinase) using Glide or GOLD software .

Q. How can discrepancies in biological activity data across derivatives be resolved?

  • Methodology :

  • Meta-analysis : Compare data across studies (e.g., notes phenylpyrazolone’s anti-inflammatory effects vs. 4-acetylpyrazole’s synthetic utility).
  • Assay standardization : Control variables like solvent (DMSO concentration), cell lines, or incubation time.
  • Structural modifications : Introduce bioisosteres (e.g., replacing thiophene with furan in ) to optimize pharmacokinetics .

Q. What strategies optimize regioselectivity in pyrazole functionalization?

  • Methodology :

  • Directed metalation : Use directing groups (e.g., -Bpin in ) to control C-H activation sites.
  • Protecting groups : Temporarily block reactive sites (e.g., acetyl protection of hydroxyl groups in ).
  • Catalysis : Employ Pd-catalyzed cross-coupling (Suzuki, Heck) for aryl substitutions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.